![molecular formula C19H21NO3 B2406875 (4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1210700-35-8](/img/structure/B2406875.png)
(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N’, N’, N’-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C until the reaction was completed .Molecular Structure Analysis
The molecular structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been analyzed. It was found to have a monoclinic crystal structure with space group P2 1/c. The unit cell parameters were a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β = 94.8870(10)° .Scientific Research Applications
Antitumor Activity
(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone: has been investigated for its antitumor effects. In vitro studies have evaluated its impact on cancer cell lines, and it has shown promise as a potential therapeutic agent . Further research is needed to understand its mechanism of action and potential clinical applications.
Crystal Structure Elucidation
The crystal structure of this compound has been determined experimentally. It crystallizes in a monoclinic space group (P2~1~/c) with specific unit cell parameters. The crystallographic data provide insights into its molecular arrangement and packing within the crystal lattice .
Spectroscopic Characterization
Researchers have characterized the compound using spectroscopic techniques. These analyses provide information about its vibrational modes, electronic transitions, and other properties. Spectroscopic data contribute to understanding its behavior in different environments .
Molecular Docking Studies
Computational studies, such as molecular docking, have explored the interactions of this compound with target proteins. These investigations help predict its binding affinity and potential biological targets. Such insights are valuable for drug discovery and design .
Depression-Related Research
Interestingly, there is a connection between 3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid (a related compound) and depression. While not directly the same, this finding suggests that compounds with similar structural features may have diverse effects on mental health .
Future Directions
The future directions for research on “(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The stereogenicity of the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been reported to have bioactive properties with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have a variety of biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-7-3-14(4-8-17)16-11-12-20(13-16)19(21)15-5-9-18(23-2)10-6-15/h3-10,16H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRICQYWKKUDIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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